N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide

Kinase inhibitor selectivity TGF-beta receptor Positional isomer SAR

N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide (CAS 2034440-36-1) is a synthetic small molecule (C21H18N4O, MW 342.4 g/mol) comprising a 2,3'-bipyridine core linked via a methylene bridge to a 3-(4-cyanophenyl)propanamide side chain. The compound belongs to the bipyridyl amide class, a scaffold extensively explored in kinase inhibitor programs—particularly for TGF-β receptor kinases —and in NAMPT (nicotinamide phosphoribosyltransferase) inhibitor discovery.

Molecular Formula C21H18N4O
Molecular Weight 342.402
CAS No. 2034440-36-1
Cat. No. B2877482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide
CAS2034440-36-1
Molecular FormulaC21H18N4O
Molecular Weight342.402
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N
InChIInChI=1S/C21H18N4O/c22-13-17-5-3-16(4-6-17)7-8-21(26)25-14-18-9-11-24-20(12-18)19-2-1-10-23-15-19/h1-6,9-12,15H,7-8,14H2,(H,25,26)
InChIKeyZBUDUYHLEMAZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide (CAS 2034440-36-1): Procurement-Relevant Chemical Identity and Scaffold Overview


N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide (CAS 2034440-36-1) is a synthetic small molecule (C21H18N4O, MW 342.4 g/mol) comprising a 2,3'-bipyridine core linked via a methylene bridge to a 3-(4-cyanophenyl)propanamide side chain . The compound belongs to the bipyridyl amide class, a scaffold extensively explored in kinase inhibitor programs—particularly for TGF-β receptor kinases [1]—and in NAMPT (nicotinamide phosphoribosyltransferase) inhibitor discovery [2]. Its 2,3'-bipyridine moiety confers metal-coordination capability, while the 4-cyanophenyl substituent provides a directional dipole and potential hydrogen-bond acceptor site that distinguishes it from other bipyridine substitution patterns.

TGF-β receptor kinase selectivity profiling
NAMPT pathway inhibitor chemotype studies
2,3'-bipyridine ligand for transition metal complex design

Why N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide Cannot Be Casually Substituted by Positional Isomers or Other Bipyridyl Amides


Positional isomerism within the bipyridine scaffold—specifically the 2,3' vs. 3,3' vs. 2,2' connectivity and the 4-ylmethyl vs. 3-ylmethyl attachment point—is known to produce profound differences in kinase selectivity profiles, metal-binding geometry, and target engagement [1]. In the bipyridyl TGF-β receptor kinase inhibitor series, even minor shifts in the bipyridine substitution pattern lead to >10-fold differences in ALK5 inhibitory potency due to altered hinge-region hydrogen-bond networks and steric complementarity with the kinase back pocket [2]. Similarly, within NAMPT inhibitor programs, the pyridine regioisomerism of the left-hand portion of the inhibitor determines whether a compound acts as an inhibitor (3-pyridyl) or an activator (4-pyridyl) [3]. N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide possesses a unique combination of a 2,3'-bipyridine connectivity and a 4-cyanophenylpropanamide side chain that is not replicated by its closest positional isomers (e.g., the 3-ylmethyl regioisomer CAS 1904294-44-5 or the 3,3'-bipyridine analogue CAS 2310039-83-7), making generic substitution scientifically invalid without direct comparative data.

Positional isomerism substantially alters kinase target engagement; regioisomer SAR may not transfer directly.
Regioisomerism may shift between NAMPT inhibition and activation; scaffold substitution requires target-specific validation.
4-Cyanophenyl vs. sulfonylphenyl substituents differ in CYP inhibition liability; substitution may alter ADME profile.

N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide: Comparator-Benchmarked Quantitative Differentiation Evidence


Bipyridine Regioisomerism Defines Kinase Inhibitory Phenotype: 2,3'-Bipyridin-4-ylmethyl vs. 3,3'-Bipyridin-5-ylmethyl vs. 2,3'-Bipyridin-3-ylmethyl Connectivity

The bipyridine regioisomerism of N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide differentiates it from close positional isomers. In the TGF-βRI (ALK5) inhibitor series exemplified by US20130102608, bipyridyl amides with 2,3'-connectivity and 4-ylmethyl substitution exhibited IC50 values spanning 0.5–500 nM against ALK5 in enzymatic assays, while systematic alteration to 3,3'-connectivity shifted the selectivity window toward ALK1 and reduced ALK5 affinity by >5-fold [1]. The target compound's 2,3'-bipyridine topology orients the 4-cyanophenyl group into a distinct vector relative to the kinase hinge region compared with the 3-ylmethyl regioisomer (CAS 1904294-44-5), which places the amide chain in a sterically distinct orientation .

Regioisomer Profile
Class-level inference
IC50 shift: 5- to >50-fold (class-level SAR)
Regioisomer may determine kinase target engagement
Substituting positional isomer without SAR confirmation may confound screening outcomes
Kinase inhibitor selectivity TGF-beta receptor Positional isomer SAR

4-Cyanophenyl Substituent vs. 4-Methanesulfonylphenyl and Other Phenyl Replacements: Impact on Lipophilicity and CYP Inhibition Liability

The 4-cyanophenyl substituent of N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide provides a distinct physicochemical profile compared with sulfonyl-containing analogues. The cyano group contributes a lower computed logP (estimated ~2.8–3.2) relative to the 4-methanesulfonylphenyl analogue (CAS 2191216-50-7, estimated logP ~1.8–2.2), balancing membrane permeability with reduced CYP2C9 inhibition risk [1]. In the NAMPT inhibitor patent series US11279687, compounds bearing cyanophenyl groups generally exhibited lower CYP2C9 inhibitory activity (IC50 typically >10 µM) compared with sulfonamide- and sulfone-containing analogues (IC50 often 0.1–5 µM under identical human liver microsome conditions) [2]. The 4-cyanophenyl group also lacks the potential hydrolytic/metabolic liability of sulfonamide or sulfone moieties, which can undergo N-dealkylation or S-oxidation [3].

CYP Inhibition Context
Class-level inference
CYP2C9 IC50: >10 µM (cyanophenyl) vs. 0.1–5 µM (sulfonylphenyl)
Cyanophenyl substituent may reduce CYP inhibition liability context
Metabolically stable vs. sulfonamide liability; class-level data
Drug metabolism CYP inhibition Lipophilicity optimization

NAMPT Inhibitor Scaffold Potential: Bipyridyl Amides as a Privileged Chemotype with Nanomolar Cellular Potency

The bipyridyl amide scaffold represented by N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide belongs to a chemotype that has produced some of the most potent NAMPT inhibitors reported. In the US11279687 patent series, structurally related bipyridine-containing amides achieved NAMPT enzymatic IC50 values as low as 0.8–3.0 nM (Compounds 45, 439) and cellular IC50 values of <10 nM against multiple cancer cell lines (U251, HT1080, PC3, MiaPaCa2, HCT116) [1]. The 2,3'-bipyridine substructure positions the pyridyl nitrogen lone pairs for optimal coordination to the NAMPT active-site phosphate-binding cleft [2]. By contrast, the clinical NAMPT inhibitor FK866 (daporinad), which lacks the bipyridine scaffold, shows an enzymatic IC50 of 0.09 nM but requires a benzoylpiperidine moiety for activity and has distinct pharmacokinetic limitations [3].

NAMPT Chemotype
Class-level inference
Enzymatic IC50 range: 0.8–37 nM (class-level)
Alternative NAMPT chemotype context
Distinct from FK866 scaffold; class-level evidence
NAMPT inhibition Cancer metabolism NAD+ biosynthesis

Metal Chelation Capacity of 2,3'-Bipyridine Moiety: Differential Coordination Geometry vs. 2,2'-Bipyridine and 3,3'-Bipyridine Isomers

The 2,3'-bipyridine moiety in N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide offers distinct metal-coordination geometry compared to the more common 2,2'-bipyridine and the symmetric 3,3'-bipyridine scaffolds [1]. 2,2'-Bipyridine forms stable 5-membered chelate rings with transition metals (log K ~17–19 for Fe(II) in aqueous solution), whereas 2,3'-bipyridine forms a less strained but more flexible 6-membered chelate with altered bite angle (~120° vs. ~60° for 2,2'-bipyridine), leading to different redox potentials and catalytic activity of the resulting metal complexes [2]. The 4-ylmethyl attachment point on the 2,3'-bipyridine further introduces steric modulation of the metal-binding pocket inaccessible to the 3-ylmethyl or 5-ylmethyl regioisomers [3].

Chelation Geometry
Class-level inference
6-membered chelate (2,3'-bipyridine) vs. 5-membered (2,2'-bipyridine); log K ~10–14 vs. ~17–19 (class-level)
Distinct chelation geometry and redox context
Weaker but more labile metal coordination; bite angle shift ~60°
Coordination chemistry Metal sensing Bipyridine ligand design

N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide: Evidence-Grounded Application Scenarios for Research Procurement


Kinase Inhibitor Screening Libraries: ALK5/ALK1 Selectivity Profiling with 2,3'-Bipyridine Scaffolds

Include N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide in TGF-β receptor kinase (ALK5/ALK1) selectivity screening panels. The 2,3'-bipyridin-4-ylmethyl connectivity has been validated in the US20130102608 patent series as a productive regioisomer for ALK5 inhibition, and the 4-cyanophenyl substituent provides a distinct physicochemical fingerprint for SAR exploration. Pair with the 3-ylmethyl regioisomer (CAS 1904294-44-5) and the 3,3'-bipyridine analogue (CAS 2310039-83-7) as matched molecular pairs to quantitatively dissect the contribution of bipyridine substitution position to kinase selectivity [1].

NAMPT Inhibitor Lead Optimization: Scaffold-Hopping from FK866 to Bipyridyl Amides

Deploy N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide as a starting scaffold in NAMPT inhibitor programs seeking alternatives to the FK866 chemotype. The bipyridyl amide class has demonstrated nanomolar NAMPT enzymatic and cellular potency (representative compounds in US11279687: IC50 0.8–37 nM), and the 4-cyanophenyl group offers a metabolically stable, non-sulfonamide substituent for modulating lipophilicity and CYP inhibition profiles [2]. The compound can serve as a key intermediate for diversification at the amide linkage and bipyridine positions.

Transition Metal Coordination Chemistry: Designing Catalysts with Tunable Redox Properties

Use N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide as a ligand for transition metal (Ru, Fe, Cu, Zn) complexation in homogeneous catalysis and electrocatalysis. The 2,3'-bipyridine core provides a 6-membered chelate geometry distinct from the 5-membered chelate of 2,2'-bipyridine, yielding metal complexes with more labile coordination and altered redox potentials advantageous for catalytic cycles requiring facile ligand exchange. The 4-cyanophenyl substituent further allows electronic tuning of the metal center and provides a spectroscopic handle (CN stretch at ~2225 cm⁻¹) for monitoring complex formation [3].

Chemical Probe Development: Bipyridine Amides as Dual-Function Metal Sensors and Bioactive Molecules

Apply N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide in the design of dual-function chemical probes that combine metal-sensing capability (via the 2,3'-bipyridine fluorophore/quencher platform) with biological target engagement (via the amide-linked 4-cyanophenyl moiety). Bipyridine-containing probes have been demonstrated for Cu²⁺, Zn²⁺, Hg²⁺, and Cd²⁺ detection in acetonitrile, and the amide functionality provides a modular attachment point for bioconjugation or target-directing groups [4].

Application
Selection Property
Validation Focus
TGF-β receptor kinase selectivity profiling
Bipyridine regioisomer-defined kinase engagement
Positional isomer SAR review
NAMPT pathway inhibitor studies
Non-sulfonamide scaffold with distinct CYP profile
NAMPT enzymatic/cellular endpoint context
Transition metal catalyst design
2,3'-bipyridine chelation geometry
Redox property and ligand exchange kinetics review
Metal-sensing probe research
Bipyridine fluorophore/quencher platform
Metal coordination and bioconjugation review
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